N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-10-8-14(22-23(10)2)18(24)21-19-20-17-13-5-3-4-11-6-7-12(16(11)13)9-15(17)25-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRYHVEHUMHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structural arrangement combining an acenaphthene moiety with a thiazole ring and a pyrazole derivative. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The acenaphthene backbone contributes to the molecule's rigidity and planarity, while the thiazole ring enhances its reactivity due to the presence of sulfur and nitrogen atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 244.30 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of COX-2 enzyme activity, a key player in inflammatory processes. For instance, compounds derived from similar structures exhibited IC50 values ranging from 44.81 μg/mL to 55.65 μg/mL when compared to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
The compound's thiazole component is associated with various anticancer activities. Thiazole derivatives have been shown to inhibit tumor growth in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies involving related compounds indicated promising results against breast and colon cancer cell lines .
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Research indicates that similar pyrazole derivatives exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. This property suggests potential applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- COX Inhibition : The compound selectively inhibits COX-2 over COX-1, reducing inflammation without significantly affecting gastric mucosa integrity.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases.
- Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative damage in cells.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Free radical scavenging |
Case Study 1: Anti-inflammatory Effects
In a study conducted on animal models with induced inflammation (carrageenan-induced paw edema), this compound demonstrated a significant reduction in paw swelling comparable to standard treatments like aspirin . Histopathological evaluations confirmed minimal gastrointestinal toxicity.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a notable decrease in cell viability (IC50 = 25 μM) after 48 hours of exposure. Mechanistic studies indicated that this was mediated by the activation of apoptotic pathways involving caspase 3 and PARP cleavage.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The 1,5-dimethylpyrazole carboxamide group introduces steric bulk and hydrogen-bonding capacity, contrasting with the furan or thioamide groups in analogues .
Key Observations :
- The target compound’s synthesis likely parallels ’s thiazole cyclization but requires additional steps for pyrazole carboxamide incorporation .
- EDCI/HOBt coupling (as in ) is a standard method for carboxamide formation, suggesting compatibility with the target’s pyrazole moiety .
Physicochemical Properties
Table 3: Melting Points and Stability
Key Observations :
- Higher melting points in ’s carboxamides (e.g., 3d: 181–183°C) suggest strong intermolecular H-bonding, a trait likely shared by the target compound .
- The acenaphthene-thiazole core may confer thermal stability but could exhibit reactivity in electrophilic substitutions (e.g., nitration, bromination) as in .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at room temperature yields derivatives . Ethanol-mediated reflux for 2 hours with dihydro-pyrazole derivatives is another approach .
- Key Factors : Solvent polarity, reaction time, and stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) critically affect yield. Lower temperatures reduce side reactions but may prolong synthesis.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm methyl groups (e.g., 1,5-dimethyl pyrazole), acenaphthene-thiazole protons, and carboxamide carbonyls. For example, dihydroacenaphtho-thiazol protons resonate downfield (~δ 7.5–8.5 ppm) due to aromaticity .
- IR Spectroscopy : Detect characteristic bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) in the carboxamide moiety .
- HRMS : Validate molecular weight (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodology :
- Dose-Response Assays : Use IC₅₀ determinations with enzyme targets (e.g., kinases) in triplicate, incorporating positive controls (e.g., staurosporine) and vehicle controls.
- Molecular Docking : Model interactions between the acenaphthene-thiazole core and ATP-binding pockets. Adjust docking parameters (e.g., grid size, scoring functions) to account for conformational flexibility .
- Data Validation : Cross-validate inhibition data with orthogonal assays (e.g., SPR for binding kinetics) to resolve false positives .
Q. How can researchers address contradictory data in solubility or stability studies of this compound under varying pH conditions?
- Methodology :
- pH-Dependent Solubility : Conduct shake-flask experiments at pH 1.2 (simulated gastric fluid) and 7.4 (physiological pH) with HPLC quantification. Use buffered solutions (e.g., phosphate buffer) to maintain pH .
- Stability Analysis : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Adjust formulation (e.g., lyophilization) if instability is observed .
Q. What strategies optimize the environmental fate assessment of this compound to evaluate ecological risks?
- Methodology :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
- Partition Coefficients : Determine log Kow (octanol-water) via shake-flask method and correlate with bioaccumulation potential .
- Toxicity Profiling : Conduct acute toxicity assays on Daphnia magna (EC₅₀) and algal species (Chlorella vulgaris) to model ecosystem impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
